8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the spirocyclic core: This is achieved through a Bucherer–Bergs reaction, which involves the reaction of a ketone with potassium cyanide and ammonium carbonate.
Introduction of the benzoyl group: This step involves the acylation of the spirocyclic core with 3-methylbenzoyl chloride in the presence of a base such as pyridine.
Addition of the phenethyl group: This is typically done through a nucleophilic substitution reaction where the spirocyclic core is reacted with phenethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It has been identified as a novel delta opioid receptor-selective agonist, which makes it a potential candidate for the development of new pain management therapies.
Biological Research: The compound’s interaction with opioid receptors can be studied to understand the mechanisms of pain and addiction.
Chemical Biology: It can be used as a tool compound to study the structure-activity relationships of spirocyclic compounds.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of 8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to the delta opioid receptor. This binding is facilitated by the unique spirocyclic structure, which allows for specific interactions with the receptor’s orthosteric site. Upon binding, the compound activates the receptor, leading to downstream signaling events that result in analgesic effects .
Comparison with Similar Compounds
Similar Compounds
SNC80: A well-known delta opioid receptor agonist.
BW373U86: Another delta opioid receptor agonist with a different chemotype.
AZD2327: A delta opioid receptor agonist with potential therapeutic applications.
Uniqueness
8-(3-Methylbenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which provides distinct binding properties and potentially fewer side effects compared to other delta opioid receptor agonists. Its selective binding to the delta opioid receptor over other opioid receptors also makes it a promising candidate for further drug development .
Properties
IUPAC Name |
8-(3-methylbenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-6-5-9-19(16-17)20(27)25-14-11-23(12-15-25)21(28)26(22(29)24-23)13-10-18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBODXOYRUSHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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